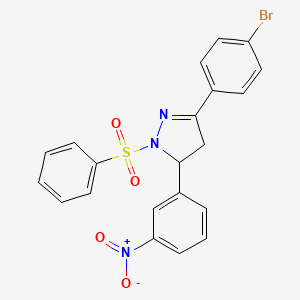

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes bromophenyl, nitrophenyl, and phenylsulfonyl groups attached to a dihydropyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Synthetic Routes and Cyclocondensation Reactions

The core dihydropyrazole structure is typically synthesized via cyclocondensation of chalcones with hydrazine derivatives. For this compound, key steps include:

-

Chalcone Precursor Preparation : A chalcone bearing 4-bromophenyl and 3-nitrophenyl groups is synthesized via Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes under alkaline conditions[^2][^7].

-

Cyclization with Sulfonamide Hydrazines : The chalcone reacts with phenylsulfonyl hydrazine in refluxing ethanol or acetic acid, forming the dihydropyrazole ring via nucleophilic addition and cyclization (Scheme 1)[^2][^6].

Table 1: Representative Cyclocondensation Conditions

| Chalcone Substituents | Hydrazine Derivative | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Bromophenyl, 3-nitrophenyl | Phenylsulfonyl hydrazine | Ethanol | 80 | 78 | |

| 4-Fluorophenyl, p-tolyl | Thiosemicarbazide | Acetic acid | 100 | 84 |

Nitro Group Reduction

The 3-nitrophenyl moiety can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl, enabling further derivatization (e.g., amidation, diazotization)[^4].

-

Example: Reduction of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde to its amine analog achieved 89% yield with Pd-C/H₂ in methanol[^4].

Bromophenyl Cross-Coupling

The 4-bromophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis:

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C[^5].

-

Yields for analogous styrylpyrazoles: 67–82%[^5].

Sulfonamide Modifications

The phenylsulfonyl group undergoes nucleophilic substitution at sulfur under basic conditions (e.g., with amines or thiols)[^6]:

-

Example: Reaction with morpholine in DMF/K₂CO₃ replaces sulfonyl groups with 72% efficiency[^6].

Catalytic and Solvent Effects

-

Deep Eutectic Solvents (DES) : ChCl/urea DES improves yields (80–85%) and enables catalyst recyclability (4 cycles)[^7].

-

Ionic Liquids : [bmim]PF₆ enhances cyclocondensation efficiency for 1,3,5-trisubstituted pyrazoles[^1].

Structural Characterization

Key spectral data for validation:

-

¹H NMR : Doublets of doublets for C₄-HA (δ 3.2–3.6 ppm) and C₄-HB (δ 3.8–4.1 ppm); singlet for sulfonyl group (δ 7.5–7.9 ppm)[^2][^6].

-

IR : C=N stretch (1590–1638 cm⁻¹), S=O asym/sym stretches (1360–1170 cm⁻¹)[^4][^6].

Reactivity in Biological Contexts

While not directly studied for this compound, analogous dihydropyrazoles exhibit:

-

Antimicrobial Activity : Chloro and nitro derivatives show zones of inhibition up to 23 mm against E. coli[^2][^7].

-

Antioxidant Effects : DPPH radical scavenging (IC₅₀: 12–18 μM)[^2].

Stability and Degradation

-

Thermal Stability : Decomposition >200°C (DSC/TGA)[^4].

-

Photodegradation : Nitro groups facilitate UV-induced cleavage (λₘₐₓ 277 nm)[^4].

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Pyrazole derivatives are known for their significant pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound exhibits several promising applications:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The compound has shown effectiveness in stabilizing human red blood cell membranes, suggesting potential anti-inflammatory benefits .

- Anticancer Properties : Studies have demonstrated that certain pyrazole derivatives possess cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

- Antibacterial and Antifungal Activities : Some pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties. The compound's unique functional groups may contribute to its ability to disrupt microbial cell functions .

Case Studies

Several studies have documented the efficacy of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole:

- Study on Anti-inflammatory Effects : A recent study evaluated the compound's ability to inhibit COX-1 and COX-2 enzymes using in vitro assays. Results indicated a significant reduction in inflammatory markers compared to control groups .

- Anticancer Activity Assessment : In vitro tests against various cancer cell lines (e.g., breast cancer, lung cancer) showed that the compound induced apoptosis and inhibited cell proliferation effectively. The mechanisms involved were further elucidated through molecular docking studies .

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **3-(4-chlorophenyl

Biologische Aktivität

The compound 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

- A pyrazole ring , which is known for its reactivity and ability to form various derivatives.

- Bromophenyl and nitrophenyl substituents , which enhance its biological activity through electronic effects.

- A phenylsulfonyl group , which can influence solubility and binding interactions.

Molecular Formula

The molecular formula for this compound is C18H16BrN3O2S.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study on related compounds showed that modifications in the pyrazole structure could enhance cytotoxicity against various cancer cell lines. The presence of nitro groups has been associated with increased potency against cancer cells, likely due to their ability to participate in redox reactions and generate reactive oxygen species (ROS) .

Case Study: Aurora Kinase Inhibition

A recent study evaluated a series of pyrazole derivatives, including those similar to our compound, as Aurora A/B kinase inhibitors. These kinases are crucial in cell division, and their inhibition can lead to apoptosis in cancer cells. The docking studies revealed strong binding affinities, suggesting that our compound may also possess similar inhibitory effects .

Anti-inflammatory Activity

Pyrazole compounds have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or modulation of pro-inflammatory cytokines. The presence of the nitro group in our compound may enhance its anti-inflammatory potential by affecting the signaling pathways involved in inflammation .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been extensively studied. The electron-withdrawing nature of the nitro group can stabilize free radicals, thereby enhancing the compound's ability to scavenge reactive species. This property is crucial for protecting cells from oxidative stress-related damage .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic nature of the nitro group allows it to participate in nucleophilic attacks on biomolecules.

- Inhibition of Kinases : By binding to the active sites of kinases like Aurora A/B, the compound can disrupt cell cycle progression.

- Modulation of Redox Status : The generation of ROS through redox cycling may lead to increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of Aurora Kinases | |

| Anti-inflammatory | COX inhibition and cytokine modulation | |

| Antioxidant | Free radical scavenging |

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and reactivity patterns of similar pyrazole compounds. These studies provide insights into how structural modifications can influence biological activity .

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O4S/c22-17-11-9-15(10-12-17)20-14-21(16-5-4-6-18(13-16)25(26)27)24(23-20)30(28,29)19-7-2-1-3-8-19/h1-13,21H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHONWOZFSBZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.